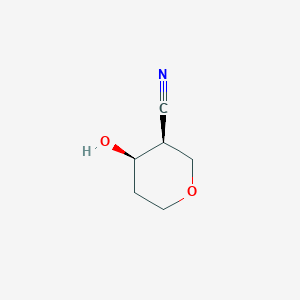

N1-(4-fluoro-3-nitrophenyl)-N2-(1-methoxypropan-2-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

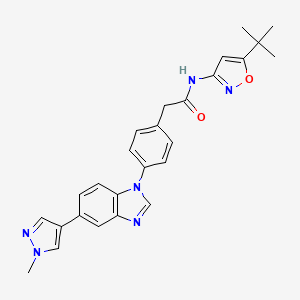

“N1-(4-fluoro-3-nitrophenyl)-N2-(1-methoxypropan-2-yl)oxalamide” is a chemical compound with the CAS number 941962-98-7 .

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the available sources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources .Aplicaciones Científicas De Investigación

Synthetic Methodologies

A novel synthetic approach utilizing acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for the synthesis of di- and mono-oxalamides, including derivatives similar to "N1-(4-fluoro-3-nitrophenyl)-N2-(1-methoxypropan-2-yl)oxalamide". This method provides an efficient route for preparing anthranilic acid derivatives and oxalamides, showcasing operational simplicity and high yield (Mamedov et al., 2016).

Pharmaceutical Development

In the realm of pharmaceuticals, research on structurally related compounds has shown potential in developing new therapeutic agents. For instance, studies on selective androgen receptor modulators (SARMs) incorporating similar nitro and fluoro-substituted phenyl groups have demonstrated promising pharmacokinetic and pharmacodynamic properties for treating androgen-dependent diseases (Wu et al., 2006). Additionally, compounds with related structures have been explored as PET radiotracers for studying specific receptor systems in the brain, highlighting their relevance in diagnostic imaging (Katoch-Rouse & Horti, 2003).

Environmental Studies

In environmental chemistry, the photoassisted Fenton reaction has been employed for the complete oxidation of pollutants, such as pesticides, in water. This process demonstrates the potential of using advanced oxidation processes for environmental remediation and highlights the significance of understanding the chemical behavior of compounds with similar functional groups in oxidative conditions (Pignatello & Sun, 1995).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-N'-(1-methoxypropan-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O5/c1-7(6-21-2)14-11(17)12(18)15-8-3-4-9(13)10(5-8)16(19)20/h3-5,7H,6H2,1-2H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJRMGJLWSZIOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluoro-3-nitrophenyl)-N2-(1-methoxypropan-2-yl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2952628.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2952633.png)

![6-Chloro-N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2952638.png)

![5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2952640.png)

![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2952641.png)

![2-Amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2952642.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2952643.png)

![3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952649.png)